molecular formula C5H8BrIO B14664202 3-Bromo-1-iodo-3-methylbutan-2-one CAS No. 37010-01-8

3-Bromo-1-iodo-3-methylbutan-2-one

Cat. No.: B14664202
CAS No.: 37010-01-8
M. Wt: 290.92 g/mol
InChI Key: UIYFZNIOZNPZEP-UHFFFAOYSA-N
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Description

3-Bromo-1-iodo-3-methylbutan-2-one is a halogenated ketone containing both bromine and iodine substituents. The molecule likely exhibits a molecular formula of C₅H₇BrIO, with a branched alkyl chain and dual halogen atoms at positions 1 and 2. Such bifunctional halogenation may confer unique reactivity, particularly in nucleophilic substitution or cross-coupling reactions. The iodine atom’s polarizability and bromine’s electronegativity could synergistically influence its physical and chemical behavior .

Properties

CAS No.

37010-01-8

Molecular Formula

C5H8BrIO

Molecular Weight

290.92 g/mol

IUPAC Name

3-bromo-1-iodo-3-methylbutan-2-one

InChI

InChI=1S/C5H8BrIO/c1-5(2,6)4(8)3-7/h3H2,1-2H3

InChI Key

UIYFZNIOZNPZEP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)CI)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-iodo-3-methylbutan-2-one can be achieved through several methods. One common approach involves the halogenation of 3-methylbutan-2-one. The process typically starts with the bromination of 3-methylbutan-2-one using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). This step results in the formation of 3-bromo-3-methylbutan-2-one. Subsequently, the iodination is carried out using iodine (I2) and a suitable oxidizing agent like hydrogen peroxide (H2O2) or sodium hypochlorite (NaOCl) to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the concentration of reagents to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to optimize the production process and minimize the risk of side reactions .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-iodo-3-methylbutan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Bromo-1-iodo-3-methylbutan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Medicine: Potential use in the development of new drugs and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-1-iodo-3-methylbutan-2-one involves its reactivity with various nucleophiles and electrophiles. The presence of both bromine and iodine atoms makes it a versatile compound for multiple reaction pathways. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the reagents used .

Comparison with Similar Compounds

3-Bromo-2-butanone (C₄H₇BrO)

  • Structure: A monohalogenated ketone with bromine at position 3.
  • Key Differences: Lacks iodine, reducing molecular weight (183.01 g/mol vs. ~297.93 g/mol for the target compound). Simpler substitution pattern may limit applications in multi-step syntheses.

1-Bromo-3-methylbutane (C₅H₁₁Br)

  • Structure : A primary alkyl bromide with a branched chain.
  • Key Differences :
    • Lacks a ketone group and iodine, making it less polar and reactive toward nucleophiles.
    • Used in alkylation reactions (e.g., SN2 substitutions), whereas the target compound’s ketone group enables carbonyl chemistry (e.g., Grignard additions) .
    • Lower molecular weight (151.05 g/mol) and distinct hazard profile (UN2341/130 classification) .

3-Bromo-2-(bromomethyl)-1-propanol (C₄H₈Br₂O)

  • Structure : Dihalogenated alcohol with bromine atoms at positions 2 and 3.
  • Key Differences: Contains hydroxyl (-OH) instead of ketone (=O), altering solubility and reactivity (e.g., hydrogen bonding vs. electrophilic carbonyl). Limited data on synthesis and applications, suggesting niche industrial use .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Halogen Substituents Key Applications/Reactivity
3-Bromo-1-iodo-3-methylbutan-2-one* C₅H₇BrIO ~297.93 Ketone Br, I Bifunctional electrophile
3-Bromo-2-butanone C₄H₇BrO 183.01 Ketone Br Intermediate in organobromide synthesis
1-Bromo-3-methylbutane C₅H₁₁Br 151.05 Alkyl bromide Br Alkylating agent
3-Bromo-2-(bromomethyl)-1-propanol C₄H₈Br₂O 263.92 Alcohol Br (×2) Potential flame retardant

*Theoretical values due to lack of direct experimental data.

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